5-(1,3-Benzodioxol-5-yl)-4-methyl-2-pyrimidinamine
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Description
5-(1,3-Benzodioxol-5-yl)-4-methyl-2-pyrimidinamine is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.239. The purity is usually 95%.
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Scientific Research Applications
Antitumor Potential
A study explored the synthesis of novel compounds including 4-amino-6-aryl-8-(1,3-benzodioxol-5-yl)-8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines through microwave-induced reactions. These compounds were evaluated for their antitumor activity across various human tumor cell lines at the US National Cancer Institute. Notably, some derivatives showed remarkable activity against multiple cancer cell lines, with GI50 values indicating potent in vitro efficacy (Insuasty et al., 2008).
Synthesis and Characterization for Antimicrobial Activity
Recent research reported the design and synthesis of derivatives containing both piperonal and pyrimidine moieties, with computational assessment of bioactivity and physicochemical properties. These derivatives showed promising antimicrobial activity against various pathogens, surpassing the effectiveness of the reference drug ciprofloxacin in some cases. Molecular docking studies supported these findings, suggesting potential applications in developing antimicrobial agents (Arshad, 2020).
Antidepressant-like Effects
Research into 5-HT1A receptor agonists, such as MKC-242, which shares structural similarities with the compound of interest, revealed antidepressant-like effects in mice. These effects were observed even after depletion of 5-HT neurons, suggesting the critical role of postsynaptic 5-HT1A receptors in mediating these responses. This insight could inform the development of novel antidepressants (Matsuda et al., 1995).
Development of Radical Scavengers
A study presented a convenient method to synthesize 3-pyridinols and 5-pyrimidinols, with potential as radical scavengers. This research highlighted the increased acidities of these compounds and their susceptibility to kinetic solvent effects, which could be leveraged in the development of antioxidant therapies or materials (Nara et al., 2008).
Structural and Property Studies
Investigations into the structure and properties of related compounds have contributed to a deeper understanding of potential therapeutic and chemical applications. For example, the structure of oxmetidine dihydrochloride, a compound with a similar benzodioxolyl component, was determined, offering insights into the molecular configurations and interactions critical for its activity (Prout et al., 1993).
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-4-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7-9(5-14-12(13)15-7)8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIUNHSHPCWDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC3=C(C=C2)OCO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327964 |
Source
|
Record name | 5-(1,3-benzodioxol-5-yl)-4-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666135 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861206-80-6 |
Source
|
Record name | 5-(1,3-benzodioxol-5-yl)-4-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.